molecular formula C18H18ClNO2 B12639267 (6S)-6-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one CAS No. 920798-25-0

(6S)-6-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one

Cat. No.: B12639267
CAS No.: 920798-25-0
M. Wt: 315.8 g/mol
InChI Key: GVJIZXTWCXLJOR-CXAGYDPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6S)-6-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one is a chemical compound with a unique structure that includes a morpholine ring substituted with a 4-chlorophenyl group and a 1-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable chlorinating agent, such as thionyl chloride, to form 2-chloroethylamine. This intermediate is then cyclized to form morpholine.

    Substitution Reactions: The morpholine ring is then subjected to substitution reactions to introduce the 4-chlorophenyl and 1-phenylethyl groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted morpholine compounds.

Scientific Research Applications

(6S)-6-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6S)-6-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Similar in structure but with a fluorine atom instead of chlorine.

    Trifluorotoluene: Contains a trifluoromethyl group instead of the morpholine ring.

Uniqueness

(6S)-6-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(6S)-6-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one is a morpholine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C18_{18}H18_{18}ClNO2_2
  • Molecular Weight : 315.8 g/mol
  • CAS Number : 920798-25-0

The unique substitution pattern on the morpholine ring contributes to its distinct biological activity, particularly in enzyme interactions and receptor binding.

The biological activity of this compound is mediated through its interaction with various molecular targets, including enzymes and receptors. The compound is hypothesized to alter the activity of these targets, leading to a range of pharmacological effects.

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. In vitro studies suggest that morpholine derivatives can inhibit these enzymes effectively, which is crucial in the treatment of conditions like Alzheimer's disease and urinary tract infections.

Compound Target Enzyme IC50 (µM)
This compoundAChETBD
Similar Morpholine DerivativeUrease2.14 ± 0.003

3. Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially making it useful in therapeutic applications for inflammatory diseases. The exact pathways remain to be elucidated through further research.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of morpholine derivatives, including this compound:

  • A study published in Brazilian Journal of Pharmaceutical Sciences reported on the synthesis and evaluation of similar compounds for their antibacterial and enzyme inhibitory activities .
  • Another investigation focused on the structure-activity relationship (SAR) of morpholine derivatives, demonstrating how modifications could enhance biological efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the enantioselective synthesis of (6S)-6-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one, and how can stereochemical integrity be maintained?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts or resolving agents to control stereochemistry. A patented method involves sequential coupling of morpholine precursors with chiral auxiliaries (e.g., (1R)-1-phenylethyl groups) under mild conditions to minimize racemization . For stereochemical validation, use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and compare retention times to reference standards . X-ray crystallography (e.g., single-crystal analysis) confirms absolute configuration, as demonstrated for structurally related morpholinones .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?

  • Methodological Answer : A multi-technique approach is critical:

TechniqueApplicationKey Parameters
NMR Assign stereocenters and confirm substituents1^1H/13^{13}C NMR with COSY, NOESY for spatial correlations
X-ray Crystallography Determine absolute configuration and crystal packingResolution < 1.0 Å, R-factor < 0.05
HPLC-MS Assess purity and quantify enantiomeric excessChiral columns, mobile phase: hexane/isopropanol (90:10)
Cross-referencing with computational models (DFT calculations) resolves ambiguities in spectral assignments .

Q. How should researchers evaluate the compound’s stability under varying experimental or storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines:

  • Thermal Stability : Heat at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .
  • Photostability : Expose to UV-Vis light (ICH Q1B) and track changes in UV absorbance .
  • Humidity : Store at 75% relative humidity; assess hygroscopicity via dynamic vapor sorption (DVS) . Degradation products can be identified using LC-HRMS and compared to stress-test libraries .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Contradictions often arise from solvent effects or conformational flexibility. Strategies include:

  • Solvent Screening : Test NMR in DMSO-d6, CDCl3, and D2O to assess solvent-dependent shifts .
  • Conformational Analysis : Perform molecular dynamics (MD) simulations to identify dominant conformers in solution .
  • Validation : Cross-check with X-ray data (e.g., bond lengths, angles) to verify computational models . If NMR signals overlap, use 19^{19}F or 35^{35}Cl NMR for nuclei with distinct chemical environments .

Q. What strategies are recommended for assessing the compound’s potential pharmacological activity in silico prior to in vitro testing?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to target receptors (e.g., kinases, GPCRs). Validate with co-crystallized ligands from the PDB .
  • Pharmacophore Modeling : Define essential interaction points (e.g., hydrogen bonds with morpholinone oxygen) using MOE or Discovery Studio .
  • ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate solubility (LogP), metabolic stability, and toxicity .

Q. How can enantiomeric impurities be quantified and minimized during scale-up synthesis?

  • Methodological Answer :

  • Process Optimization : Use DOE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading) affecting enantioselectivity .
  • Analytical Control : Implement PAT (Process Analytical Technology) with inline FTIR or Raman spectroscopy to monitor reaction progress .
  • Purification : Chiral SFC (Supercritical Fluid Chromatography) achieves >99.5% enantiomeric purity; validate with circular dichroism (CD) spectroscopy .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data regarding the compound’s conformation?

  • Methodological Answer :

  • Dynamic vs. Static Structures : X-ray captures a single conformation, while NMR averages multiple states. Use variable-temperature NMR to detect conformational exchange .
  • Torsional Analysis : Compare DFT-calculated dihedral angles with crystallographic data to identify dominant conformers .
  • Synchrotron Studies : High-resolution X-ray (λ = 0.7 Å) resolves subtle electron density variations, clarifying bond disorder .

Properties

CAS No.

920798-25-0

Molecular Formula

C18H18ClNO2

Molecular Weight

315.8 g/mol

IUPAC Name

(6S)-6-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one

InChI

InChI=1S/C18H18ClNO2/c1-13(14-5-3-2-4-6-14)20-11-17(22-12-18(20)21)15-7-9-16(19)10-8-15/h2-10,13,17H,11-12H2,1H3/t13-,17-/m1/s1

InChI Key

GVJIZXTWCXLJOR-CXAGYDPISA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@@H](OCC2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.